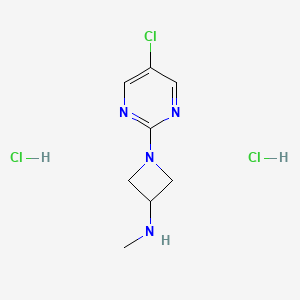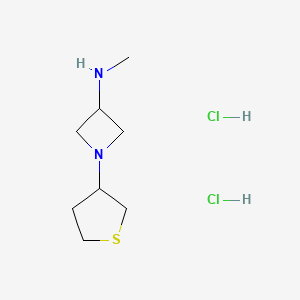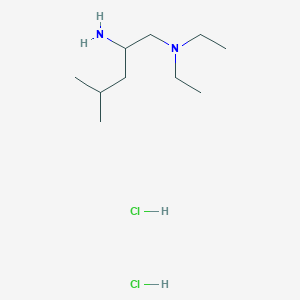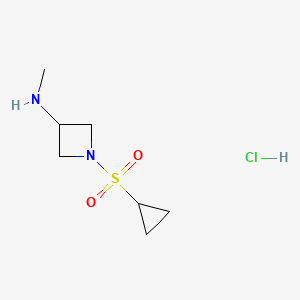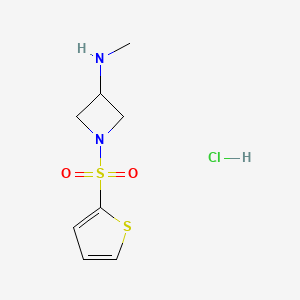
2-amino-N,N-diethylthiazole-5-sulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-N,N-diethylthiazole-5-sulfonamide serves as a core structure for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and material science. For instance, it has been utilized in the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through nucleophilic addition and cyclization reactions, highlighting its versatility as a synthetic intermediate (Rozentsveig et al., 2013).
Antimicrobial Activity
Compounds derived from this compound exhibit significant antimicrobial activities. Novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties have demonstrated efficacy against a range of microbial pathogens, suggesting their potential in developing new antimicrobial agents (El-Gaby et al., 2002).
Antioxidant and Enzyme Inhibition
Sulfonamide derivatives of dopamine-related compounds synthesized from this compound have shown promising antioxidant and antiacetylcholinesterase activities. These activities indicate their potential application in treating oxidative stress-related diseases and neurodegenerative disorders (Göçer et al., 2013).
Potential in Prion Disease Treatment
2-Aminothiazoles, closely related to this compound, have emerged as a new class of small molecules with antiprion activity. Structure-activity studies aimed at improving their potency and physicochemical properties suggest these compounds as promising leads in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
Anticancer Potential
The aminothiazole scaffold, closely related to this compound, is a unique architecture in drug development, showing a variety of biological effects, including anticancer activity. Aminothiazole-based compounds have been used to treat various illnesses, leading to new inventions in anticancer drug development (Elsadek et al., 2021).
Mechanism of Action
Target of Action
2-amino-N,N-diethylthiazole-5-sulfonamide has been found to have potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound’s primary targets include Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a protein that is overactive in many types of cancer, leading to uncontrolled cell growth. HDAC is an enzyme that regulates gene expression and its inhibition can lead to the death of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of Bcr-Abl and HDAC leads to a decrease in the proliferation of cancer cells . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against certain cancer cells .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that control cell growth and survival. Its inhibition can lead to the death of cancer cells . HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that control cell growth and survival .
Result of Action
The inhibition of Bcr-Abl and HDAC by this compound leads to a decrease in the proliferation of cancer cells . This can result in the shrinkage of tumors and a decrease in the symptoms of cancer.
Biochemical Analysis
Biochemical Properties
2-Amino-N,N-diethylthiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including histone deacetylases (HDACs) and kinases. These interactions are crucial for its inhibitory activity against cancer cell lines . The compound’s ability to inhibit HDACs and kinases suggests its potential as a dual inhibitor, which can be beneficial in cancer therapy by preventing the proliferation of cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on HDACs leads to changes in gene expression, which can result in the suppression of cancer cell growth . Additionally, the compound’s interaction with kinases affects cell signaling pathways, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits HDACs by binding to their active sites, preventing the deacetylation of histones and leading to changes in chromatin structure and gene expression . The compound also interacts with kinases, inhibiting their activity and disrupting cell signaling pathways that are essential for cancer cell proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against HDACs and kinases . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with HDACs and kinases, enabling it to exert its inhibitory effects on these biomolecules .
Properties
IUPAC Name |
2-amino-N,N-diethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-10(4-2)14(11,12)6-5-9-7(8)13-6/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMDCGHVFVECRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


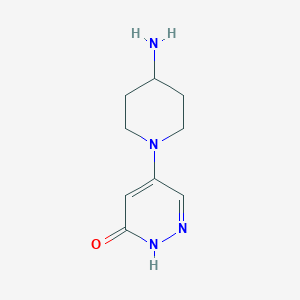
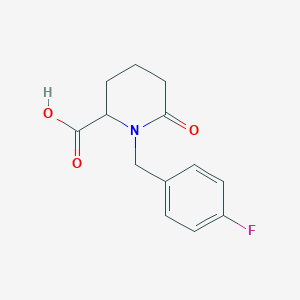
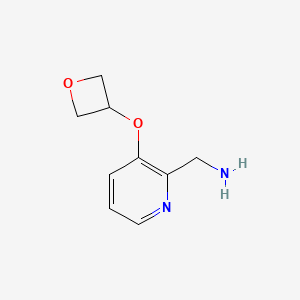
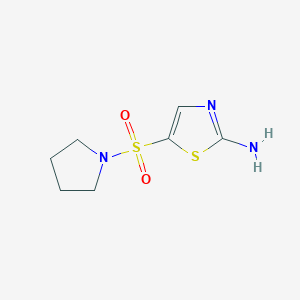
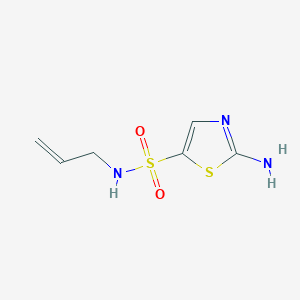
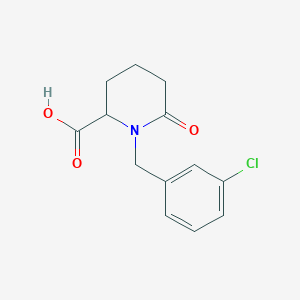
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
